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Introduction

IR-783 is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the

near-infrared (NIR) spectrum, typically with an excitation wavelength around 768-784 nm.[1]

This property makes it an excellent candidate for in vivo imaging due to the deep tissue

penetration of NIR light.[2][3] A key feature of IR-783 is its structure-inherent tumor-targeting

capability, allowing it to accumulate preferentially in cancer cells compared to normal cells

without the need for conjugation to a targeting ligand.[2][4][5][6][7] The underlying mechanism

for this selectivity is believed to be mediated by organic anion-transporting polypeptides

(OATPs), which are often overexpressed in tumor cells.[7][8][9]

The carboxylic acid functionality on related dye structures provides a versatile handle for

covalent conjugation to a wide array of molecules, including antibodies, peptides, and

therapeutic agents. This allows for the development of theranostic agents that combine the

imaging properties of IR-783 with the targeting specificity or therapeutic action of the

conjugated molecule. These application notes provide an overview of the methods for the

intracellular delivery of IR-783 and its conjugates, present quantitative data for different delivery

strategies, and offer detailed experimental protocols for researchers in cell biology and drug

development.
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The intracellular delivery of IR-783, both in its free form and as part of a conjugate, is a critical

step for its function as an imaging agent or a component of a therapeutic construct. The

primary mechanism for the selective uptake of unconjugated IR-783 into cancer cells is an

active transport process mediated by OATPs.[7][8] Inhibition of these transporters has been

shown to abolish the uptake and accumulation of the dye in cancer cells.[7] Once inside the

cell, IR-783 has been observed to localize within mitochondria and lysosomes.[2][5][7][8] This

subcellular localization is significant, as mitochondrial accumulation can lead to increased

production of reactive oxygen species (ROS) and depolarization of the mitochondrial

membrane, ultimately inducing apoptosis in cancer cells.[5]

For IR-783 conjugates delivered via nanoparticles, the entry mechanism is typically through

endocytosis. The specific endocytic pathway can depend on the nanoparticle's

physicochemical properties, such as size and surface chemistry.[10][11] For instance,

doxorubicin and IR-783 formulated into ionic nanomedicines have been shown to enter cells

via clathrin-mediated endocytosis (CME), caveolin-mediated endocytosis (CVME), and

macropinocytosis.[12]
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Caption: Intracellular uptake pathways for IR-783 and its nanoparticle conjugates.
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Intracellular Delivery Strategies
Several strategies can be employed to deliver IR-783 conjugates into cells, ranging from direct

administration of the dye to the use of sophisticated nanoparticle-based systems.

Intrinsic Targeting of Free Dye: As mentioned, IR-783 itself has an inherent ability to target

and enter cancer cells.[2][4][6] This makes it a valuable tool for imaging tumors without

further modification.[13][14]

Direct Conjugation to Targeting Molecules: The carboxylic acid group on IR-783 analogues

can be activated to form an NHS-ester, which readily reacts with primary amines on proteins

and peptides. This allows for the direct conjugation of IR-783 to antibodies or peptides that

target specific cell surface receptors, thereby enhancing delivery to the target cell population.

Nanoparticle-Based Delivery: Encapsulating or conjugating IR-783 within nanoparticles can

improve its solubility, stability, and pharmacokinetic profile.[15][16]

Liposomes: Liposomal formulations can enhance the accumulation of IR-783 in tumor

tissues through the enhanced permeability and retention (EPR) effect.[17][18][19] They

can also be functionalized with targeting ligands to further improve specificity.[18][19]

Silica Nanoparticles: Porous silica nanoparticles can be loaded with IR-783, offering a

stable and biocompatible delivery vehicle.[16][20]

Polymeric Micelles and Other Nanoparticles: A variety of other nanoparticle platforms have

been explored for the delivery of IR-783 and its conjugates, each with its own set of

advantages.[5]

Quantitative Data on Delivery and Efficacy
The choice of delivery method can significantly impact the efficiency of intracellular uptake and

the resulting biological effect. The following tables summarize quantitative data from various

studies.

Table 1: In Vitro Cellular Uptake and Cytotoxicity
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Delivery
Method

Cell Line
Incubation
Time (h)

Concentrati
on

Outcome Reference

Free IR-783 HT-29 4 2–50 µM
No significant

cytotoxicity
[4][21]

Free IR-783 ARCaPM 0.5 1-50 µM

Concentratio

n-dependent

uptake

[7]

IR-783

Liposomes
HCC827 48 10 µM

Significantly

lower viability

vs. control

[17]

IR-783-sLip

(5%)
A549 8 1 mM HSPC

5.9 times

stronger

fluorescence

than

sLip/FAM

[22]

Free IR-783 MDA-MB-231 24 20-160 µM IC50 ~80 µM [23]

Table 2: In Vivo Tumor Accumulation and Imaging
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Delivery
Method

Animal Model
Time Post-
Injection

Key Finding Reference

Free IR-783 HT-29 Xenograft 24 h

Preferential

accumulation in

tumor

[4][6]

Free IR-783
ARCaPM

Xenograft
24-96 h

Dye retention in

tumor
[7][14]

IR-783-sLip (1-

5%)
A549 Xenograft 8 h

Highest tumor-to-

background ratio
[24]

IR-783-TR-LPs 4T1 Xenograft 8 h

Peak

fluorescence

signal at tumor

site

[13]

Experimental Protocols
Protocol 1: General Procedure for In Vitro Cellular
Uptake Analysis
This protocol describes a general method for assessing the intracellular uptake of IR-783

conjugates using fluorescence microscopy.

Materials:

Cancer cell line of interest (e.g., HeLa, HT-29, A549)

Complete cell culture medium

Phosphate-buffered saline (PBS)

IR-783 conjugate solution

4% Paraformaldehyde (PFA) in PBS

DAPI staining solution
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Glass coverslips or imaging-grade multi-well plates

Fluorescence microscope with appropriate filter sets

Procedure:

Seed cells onto glass coverslips in a 24-well plate at a density that will result in 70-80%

confluency the next day.

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

Prepare the desired concentration of the IR-783 conjugate in complete culture medium. A

typical starting concentration is 10-20 µM.[2]

Remove the culture medium from the cells and wash once with PBS.

Add the IR-783 conjugate solution to the cells and incubate for a specified time (e.g., 30

minutes to 4 hours) at 37°C.[2]

After incubation, remove the conjugate solution and wash the cells three times with PBS to

remove any unbound conjugate.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash the cells twice with PBS.

Stain the cell nuclei by incubating with DAPI solution for 10 minutes at room temperature.

Wash the cells twice with PBS and mount the coverslips onto microscope slides with an

appropriate mounting medium.

Image the cells using a fluorescence microscope. Use the DAPI channel to locate the cells

and an NIR channel to visualize the intracellular IR-783 conjugate.
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In Vitro Cellular Uptake Workflow
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Caption: Workflow for the in vitro cellular uptake assay of IR-783 conjugates.
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Protocol 2: Preparation of IR-783 Loaded Liposomes
This protocol details the thin-film hydration method for preparing IR-783 loaded liposomes.

Materials:

1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or other suitable lipid

Cholesterol

DSPE-PEG(2000)

IR-783

Chloroform

Phosphate-buffered saline (PBS), pH 7.4

Rotary evaporator

Probe sonicator or bath sonicator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Dissolve the lipids (e.g., DMPC, cholesterol, and DSPE-PEG) and IR-783 in chloroform in a

round-bottom flask. The molar ratio of the components should be optimized for the specific

application.

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the

flask.

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

Hydrate the lipid film with PBS by vortexing the flask. This will form multilamellar vesicles

(MLVs).
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To reduce the size of the liposomes and create unilamellar vesicles, sonicate the MLV

suspension using a probe or bath sonicator.

For a more uniform size distribution, extrude the liposome suspension through polycarbonate

membranes with a defined pore size (e.g., 100 nm). This should be done multiple times (e.g.,

11-21 times).

The resulting liposome solution can be purified to remove any unencapsulated IR-783 by

methods such as size exclusion chromatography.

Liposome Preparation Workflow

Dissolve lipids and
IR-783 in chloroform

Form thin film via
rotary evaporation

Hydrate film with PBS
to form MLVs Sonicate to reduce size Extrude for uniform size Purify liposomes

Click to download full resolution via product page

Caption: Workflow for preparing IR-783 loaded liposomes by thin-film hydration.

Protocol 3: General Protocol for Conjugation of IR-783
Carboxylic Acid to an Antibody
This protocol provides a general method for conjugating a carboxylic acid-containing IR-783

dye to a monoclonal antibody using EDC/NHS chemistry.

Materials:

Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

IR-783 with a carboxylic acid group

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Anhydrous Dimethylsulfoxide (DMSO)
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Desalting column (e.g., Sephadex G-25)

Reaction buffer (e.g., MES buffer, pH 6.0)

Quenching buffer (e.g., Tris or hydroxylamine)

Procedure:

Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer (e.g.,

MES buffer, pH 6.0) using a desalting column or dialysis. Adjust the antibody concentration

to 1-2 mg/mL.[25]

Activation of IR-783:

Dissolve IR-783 carboxylic acid in anhydrous DMSO to make a stock solution (e.g., 10

mM).

In a separate tube, dissolve EDC and NHS in anhydrous DMSO or reaction buffer.

Add a molar excess of EDC and NHS to the IR-783 solution and incubate for 15-30

minutes at room temperature to form the NHS-ester.

Conjugation Reaction:

Add the activated IR-783 NHS-ester solution to the antibody solution. The molar ratio of

dye to antibody should be optimized but a starting point of 10:1 is common.[25]

Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.

Purification:

Remove the unreacted dye and byproducts by passing the reaction mixture through a

desalting column equilibrated with PBS.

Collect the fractions containing the antibody-dye conjugate, which will typically elute first.

Characterization:
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Determine the degree of labeling by measuring the absorbance of the conjugate at 280

nm (for the antibody) and the absorbance maximum of IR-783.

The functionality of the conjugated antibody can be assessed using standard

immunoassays (e.g., ELISA).

Antibody Conjugation Workflow
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Characterize Degree of Labeling
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Caption: General workflow for conjugating IR-783 carboxylic acid to an antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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